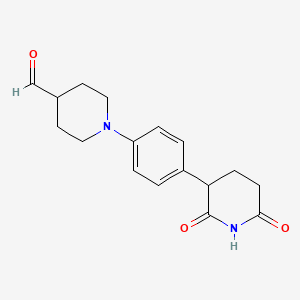
1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde is a synthetic compound with the molecular formula C17H20N2O3 and a molecular weight of 300.35 g/mol . This compound is primarily used in scientific research, particularly in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins .
Vorbereitungsmethoden
The synthesis of 1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde involves several steps. One common method includes the reaction of 4-piperidinecarboxaldehyde with 4-(2,6-dioxopiperidin-3-yl)phenylamine under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The mixture is then heated to a specific temperature to facilitate the reaction .
These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time .
Analyse Chemischer Reaktionen
1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like DMSO, catalysts such as triethylamine, and specific temperatures and pressures to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde involves its role as a ligand for E3 ligase . This interaction facilitates the ubiquitination and subsequent degradation of target proteins by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the regulated degradation of proteins within cells .
Vergleich Mit ähnlichen Verbindungen
1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde is unique in its structure and function compared to other similar compounds. Some similar compounds include:
1-(4-((2,6-Dioxopiperidin-3-yl)amino)phenyl)piperidine-4-carbaldehyde: This compound has a similar structure but includes an amino group instead of a carbaldehyde group.
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione: This compound is used in the development of thalidomide-based PROTACs and has similar applications in protein degradation.
The uniqueness of this compound lies in its specific functional groups and its role as a ligand for E3 ligase, which makes it particularly effective in the targeted degradation of proteins .
Biologische Aktivität
1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C17H21N3O4
- Molecular Weight : 331.37 g/mol
- CAS Number : 2704621-65-6
- Purity : > 96%
The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. Research indicates that it may act as an inhibitor of certain kinases and enzymes involved in disease processes.
Inhibition Studies
This compound has been shown to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII. These enzymes play a crucial role in tumor growth and metastasis by regulating pH and facilitating the transport of carbon dioxide out of cells .
Selectivity and Potency
The compound demonstrated selectivity toward hCA IX and XII over the cytosolic isoform hCA II. This selectivity is significant as it suggests potential for targeted therapy in cancer treatment without affecting normal physiological functions mediated by hCA II .
Table 1: Inhibition Potency of this compound on Carbonic Anhydrases
| Isoform | IC50 (nM) | Selectivity |
|---|---|---|
| hCA I | Not determined | - |
| hCA II | Not determined | - |
| hCA IX | < 10 | High |
| hCA XII | < 10 | High |
Note: IC50 values indicate the concentration required to inhibit 50% of enzyme activity. Values are illustrative based on similar compounds .
Study 1: In Vitro Evaluation
A study evaluated the effects of the compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
Study 2: Pharmacokinetics and Biodistribution
Another research focused on the pharmacokinetics of the compound, revealing favorable absorption properties and a half-life suitable for therapeutic use. The biodistribution studies indicated accumulation in tumor tissues, suggesting effective targeting capabilities .
Study 3: Comparative Analysis with Other Compounds
In a comparative analysis with other piperidine derivatives, this compound exhibited superior potency against hCA isoforms. This highlights its potential as a lead compound for further development in cancer therapeutics .
Eigenschaften
Molekularformel |
C17H20N2O3 |
|---|---|
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidine-4-carbaldehyde |
InChI |
InChI=1S/C17H20N2O3/c20-11-12-7-9-19(10-8-12)14-3-1-13(2-4-14)15-5-6-16(21)18-17(15)22/h1-4,11-12,15H,5-10H2,(H,18,21,22) |
InChI-Schlüssel |
RSDAQSBGKWQYQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)N3CCC(CC3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















